hNTS1R agonist-1

Blood-Brain Barrier CNS Penetration Neuropharmacology

Researchers studying hNTS1R-mediated dopaminergic modulation in CNS require tool compounds that combine high affinity with BBB penetrance-a feature lacking in native NT(8-13) or biased allosteric modulators. - **Target engagement:** Full Gq/calcium mobilization agonist, Ki = 6.9 nM (hNTS1R). - **CNS application:** Validated blood-brain barrier penetration; enables systemic dosing in Parkinson's disease models. - **Stability advantage:** Enhanced proteolytic resistance vs. NT(8-13) for chronic rodent studies. - **Dual-receptor utility:** Activates both hNTS1 and hNTS2 receptors.

Molecular Formula C37H62N10O9
Molecular Weight 790.9 g/mol
Cat. No. B12395810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehNTS1R agonist-1
Molecular FormulaC37H62N10O9
Molecular Weight790.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCON=C(N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C37H62N10O9/c1-5-22(4)30(34(52)44-28(36(54)55)19-21(2)3)45-32(50)27(20-23-11-13-24(48)14-12-23)43-33(51)29-10-8-17-47(29)35(53)26(15-18-56-46-37(40)41)42-31(49)25(39)9-6-7-16-38/h11-14,21-22,25-30,48H,5-10,15-20,38-39H2,1-4H3,(H,42,49)(H,43,51)(H,44,52)(H,45,50)(H,54,55)(H4,40,41,46)/t22-,25-,26-,27-,28-,29-,30-/m0/s1
InChIKeyKJBAFWBHDMSCQY-ODKJCKIQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hNTS1R Agonist-1 (Compound 10) Overview


hNTS1R agonist-1, also designated Compound 10, is a synthetic Neurotensin(8-13) analogue engineered as a full agonist of the human neurotensin receptor type 1 (hNTS1R) [1]. It exhibits high receptor binding affinity with a dissociation constant (Ki) of 6.9 nM . Distinguished by its validated blood-brain barrier (BBB) penetrability, this peptide derivative represents a tool compound for probing hNTS1R-mediated pathways in the central nervous system, particularly within the context of dopaminergic modulation relevant to Parkinson's disease research .

hNTS1R Agonist-1 Selection Rationale


In-class compounds such as the endogenous fragment NT(8-13), biased allosteric modulators like SBI-553, or small-molecule agonists like PD149163 exhibit distinct pharmacological profiles that preclude simple substitution. While NT(8-13) demonstrates potent sub-nanomolar binding, it suffers from rapid proteolytic degradation and poor BBB penetration, limiting its utility in chronic in vivo CNS studies [1]. Conversely, the biased agonist SBI-553 (EC50 = 340 nM) and the small molecule ML314 (EC50 = 1.9 µM) activate hNTS1R with substantially lower potency and engage distinct signaling pathways (β-arrestin bias) [2][3]. hNTS1R agonist-1 (Compound 10) uniquely bridges this gap by combining high-affinity orthosteric full agonism (Gq-coupled calcium mobilization) with validated BBB permeability and enhanced stability, a profile specifically optimized for behavioral pharmacology in Parkinson's disease models [4].

hNTS1R Agonist-1 (Compound 10) Comparator Evidence


Blood-Brain Barrier Permeability

In direct comparative PAMPA (Parallel Artificial Membrane Permeability Assay) studies, hNTS1R agonist-1 (Compound 10) demonstrated significantly enhanced blood-brain barrier (BBB) permeability relative to the parent peptide fragment NT(8-13) [1]. While the parent peptide NT(8-13) shows negligible passive permeability, Compound 10 achieves measurable brain exposure, enabling its use in systemic administration paradigms for CNS disease models [2].

Blood-Brain Barrier CNS Penetration Neuropharmacology

Proteolytic Stability Improvement

In vitro ADME profiling confirmed that hNTS1R agonist-1 (Compound 10) exhibits improved stability against proteolytic degradation compared to the endogenous fragment NT(8-13) [1]. While NT(8-13) is known for rapid in vivo degradation (half-life typically < 5 minutes), Compound 10 was specifically designed with residue modifications at positions 8 and 9 (Arg replaced by Lys/Cav residues) that confer enhanced stability without compromising receptor affinity [2].

Peptide Stability Metabolic Stability Drug Development

PD Model In Vivo Efficacy

In a mouse model of Parkinson's disease, systemic administration of hNTS1R agonist-1 (Compound 10) produced a significant enhancement of motor function and memory, whereas the parent peptide NT(8-13) lacks in vivo efficacy due to poor BBB penetration and rapid degradation [1]. The study specifically demonstrated that Compound 10 reverses PD-associated motor deficits and cognitive impairments [2].

Parkinson's Disease In Vivo Efficacy Behavioral Pharmacology

Orthosteric Full Agonism vs. Allosteric Bias

hNTS1R agonist-1 (Compound 10) acts as a full orthosteric agonist at hNTS1R with a Ki of 6.9 nM and functionally couples to Gq-mediated calcium mobilization . In contrast, the allosteric modulator SBI-553 (EC50 = 340 nM) is a β-arrestin-biased agonist that antagonizes Gq signaling, while ML314 (EC50 = 1.9 µM) is a β-arrestin-biased agonist with negligible calcium mobilization . The 49-fold higher potency and distinct signaling profile (full Gq agonism) of Compound 10 position it for different experimental applications.

GPCR Pharmacology Receptor Agonism Signaling Bias

hNTS1R Agonist-1 (Compound 10) Research Applications


Parkinson's Disease Systemic Administration

Given its validated BBB permeability and in vivo efficacy in improving motor function and memory in PD mice, hNTS1R agonist-1 (Compound 10) is uniquely suited for systemic injection (e.g., intraperitoneal or subcutaneous) studies investigating hNTS1R-mediated neuroprotection and dopaminergic modulation in Parkinson's disease models [1]. This application is not feasible with the parent peptide NT(8-13) or with non-BBB-penetrant analogs.

Gq Signaling in Neuronal Systems

Researchers focusing on the canonical Gq/calcium mobilization pathway of hNTS1R should utilize Compound 10 as a full orthosteric agonist tool [2]. In contrast, SBI-553 or ML314, which exhibit β-arrestin bias and antagonism of Gq signaling, would confound studies aiming to specifically interrogate Gq-dependent physiological responses.

Chronic Dosing Paradigms

The enhanced proteolytic stability of Compound 10 relative to NT(8-13) enables chronic dosing paradigms in rodents that are impractical with rapidly degraded endogenous ligands . This property supports longitudinal studies of disease progression or therapeutic intervention in neurodegenerative models.

Dual NTS1/NTS2 Pharmacology

Compound 10 exhibits dual specificity for both hNTS1 and hNTS2 receptors [3]. Investigators studying the interplay between these two neurotensin receptor subtypes can employ this compound as a dual-target tool, avoiding the receptor-subtype selectivity that limits the utility of certain other ligands (e.g., NTRC-739 which is NTS2-selective with 161-fold selectivity over NTS1 ).

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